molecular formula C22H26O5 B1218075 2-Propenoic acid,2-methyl-,1,1'-[(1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]]ester

2-Propenoic acid,2-methyl-,1,1'-[(1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]]ester

Cat. No.: B1218075
M. Wt: 370.4 g/mol
InChI Key: ISBXWUFUVLBLHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propenoic acid, 2-methyl-, 1,1’-[(1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]]ester is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes multiple functional groups that contribute to its versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, 1,1’-[(1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]]ester typically involves the reaction of bisphenol A with glycidyl methacrylate under controlled conditions. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to achieve the desired purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production, including the use of automated systems for mixing, heating, and purification .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, 1,1’-[(1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]]ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Propenoic acid, 2-methyl-, 1,1’-[(1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]]ester has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through its ability to undergo polymerization and form cross-linked networks. These networks provide mechanical strength and chemical resistance, making the compound suitable for various applications. The molecular targets include the functional groups that participate in the polymerization and cross-linking reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenoic acid, 2-methyl-, 1,1’-[(1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]]ester is unique due to its combination of methacrylate groups and bisphenol A backbone, which provides a balance of rigidity and flexibility. This makes it particularly useful in applications requiring high-performance materials .

Properties

Molecular Formula

C22H26O5

Molecular Weight

370.4 g/mol

IUPAC Name

4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxiran-2-ylmethyl 2-methylprop-2-enoate

InChI

InChI=1S/C15H16O2.C7H10O3/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-5(2)7(8)10-4-6-3-9-6/h3-10,16-17H,1-2H3;6H,1,3-4H2,2H3

InChI Key

ISBXWUFUVLBLHJ-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCC1CO1.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Canonical SMILES

CC(=C)C(=O)OCC1CO1.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Synonyms

2-Propenoic acid, 2-methyl-, (1-methylethylidene)bis(4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)) ester, homopolymer
Adaptic
Bis GMA
Bis GMA Polymer
Bis GMA Resin
Bis(Phenol A-Glycidyl Methacrylate)
Bis(Phenol A-Glycidyl Methacrylate), Homopolymer
Bis(Phenol A-Glycydyl Methacrylate)
Bis-GMA
Bis-GMA Polymer
Bis-GMA Polymers
Bis-GMA Resin
Bis-GMA Resins
Bisphenol A Glycidyl Methacrylate
Bisphenol A Glycidyl Methacrylate Homopolymer
Bisphenol A Glycidyl Methacrylate Polymer
Bisphenol A-Glycidyl Methacrylate
Bisphenol A-Glycidyl Methacrylate Homopolymer
Bisphenol A-Glycidyl Methacrylate Polymer
Bond, Concise Enamel
Composite Resin, Concise
Composite Resin, Conclude
Composite Resins, Concise
Concise Composite Resin
Concise Composite Resins
Concise Enamel Bond
Concise Enamel Bond System
Concise Resin
Concise Resins
Concise White Sealant
Conclude Composite Resin
Conclude Resin
Delton
Enamel Bond, Concise
Epoxylite 9075
Epoxylite-9075
Epoxylite9075
Kerr Pit and Fissure Sealant
Kerr Sealer
Methacrylate, Bisphenol A-Glycidyl
Nuva Seal
Nuva-Seal
NuvaSeal
Opaque, Panavia
Panavia Opaque
Poly(Bis-GMA)
Polymer, Bis-GMA
Polymers, Bis-GMA
Resin, Bis-GMA
Resin, Concise
Resin, Concise Composite
Resin, Conclude
Resin, Conclude Composite
Resins, Bis-GMA
Resins, Concise
Resins, Concise Composite
Retroplast
Silux

Origin of Product

United States

Synthesis routes and methods

Procedure details

urethane dimethacrylate (UDMA), prepared from 1 mole of 2,2,4-trimethylhexame-thylene diisocyanate and 2 moles of 2-hydroxyethyl methacrylate
Name
urethane dimethacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propenoic acid,2-methyl-,1,1'-[(1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]]ester
Reactant of Route 2
Reactant of Route 2
2-Propenoic acid,2-methyl-,1,1'-[(1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]]ester
Reactant of Route 3
Reactant of Route 3
2-Propenoic acid,2-methyl-,1,1'-[(1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]]ester
Reactant of Route 4
Reactant of Route 4
2-Propenoic acid,2-methyl-,1,1'-[(1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]]ester
Reactant of Route 5
Reactant of Route 5
2-Propenoic acid,2-methyl-,1,1'-[(1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]]ester
Reactant of Route 6
Reactant of Route 6
2-Propenoic acid,2-methyl-,1,1'-[(1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]]ester

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